2-Chloro-5-methyl-4-nitrobenzoic Acid

Catalog No.
S9098553
CAS No.
M.F
C8H6ClNO4
M. Wt
215.59 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-methyl-4-nitrobenzoic Acid

Product Name

2-Chloro-5-methyl-4-nitrobenzoic Acid

IUPAC Name

2-chloro-5-methyl-4-nitrobenzoic acid

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

InChI

InChI=1S/C8H6ClNO4/c1-4-2-5(8(11)12)6(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)

InChI Key

OPXHWEVLBGQQRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)O

2-Chloro-5-methyl-4-nitrobenzoic acid is a highly functionalized, multi-substituted aromatic building block utilized primarily in the synthesis of complex pharmaceutical active ingredients and agrochemicals [1]. Featuring a precise arrangement of a carboxylic acid, a nitro group, a chlorine atom, and a methyl group, this compound provides orthogonal reactivity sites essential for regioselective transformations [1]. The presence of the 4-nitro group enables direct reduction to an aniline derivative, while the 2-chloro and 5-methyl substituents dictate the steric and electronic environment, making it a critical precursor for constructing substituted indoline and indole heterocycles [1].

Selection Fit

Polysubstituted benzoic acid with orthogonal reactive handles (COOH, Cl, NO₂, CH₃) for sequential derivatization
Patent-validated building block for indoline-based 5HT2C receptor antagonist research
Regiochemistry tuned for SNAr and coupling reactions in medicinal chemistry and agrochemical synthesis

Generic substitution with positional isomers, such as 2-chloro-4-methyl-5-nitrobenzoic acid, or simpler analogs like 4-nitrobenzoic acid, fails because the exact substitution pattern is mandatory for downstream target binding and cyclization geometry [1]. In the synthesis of 5-HT2C receptor antagonists, the 5-methyl group of the resulting indoline must occupy a specific lipophilic pocket adjacent to Val-212 and Val-608; positional isomers produce misaligned heterocycles that cannot achieve this critical interaction [1]. Furthermore, the specific 2-chloro substituent provides the necessary steric hindrance and electronic deactivation required to control regioselectivity during multi-step API synthesis, a feature absent in unhalogenated baselines [1].

Substitution Risk

Isomer Substitution Pattern
Replacing with 2-chloro-4-nitrobenzoic acid removes the 5-methyl vector essential for indoline core construction; ortho-chloro SNAr reactivity context may shift.
Missing Methyl Group
2-Chloro-4-nitrobenzoic acid lacks the methyl substituent, limiting downstream diversification and altering the lipophilicity profile; reactivity may not transfer directly.
Solid-State Packing Variation
Different nitro positioning (e.g., 2-chloro-5-nitro isomer) alters hydrogen-bond geometry, potentially impacting co-crystal reproducibility and physical stability.

Regiochemical Fidelity for Target Receptor Binding

When synthesizing indoline-based 5-HT2C receptor antagonists, the starting material's substitution pattern directly dictates the final active pharmaceutical ingredient's binding affinity [1]. Derivatives synthesized from 2-chloro-5-methyl-4-nitrobenzoic acid successfully place the methyl group into the target's lipophilic pocket, yielding antagonists with a pKi > 8.0 and >100-fold selectivity over the 5-HT2A receptor [1]. In contrast, utilizing positional isomers like 2-chloro-4-methyl-5-nitrobenzoic acid results in structurally misaligned indolines that fail to interact with the Val-212 and Val-608 residues, causing a severe drop in binding affinity [1].

Evidence DimensionReceptor binding affinity (pKi) of downstream indoline derivatives
Target Compound DatapKi > 8.0 (proper methyl alignment)
Comparator Or BaselinePositional isomers (e.g., 4-methyl-5-nitro) yield misaligned structures with reduced affinity
Quantified Difference>100-fold selectivity over 5-HT2A achieved only with the correct 5-methyl precursor
ConditionsIn vitro 5-HT2C receptor binding assay and molecular modeling

Procurement of the exact regiochemical isomer is strictly required to ensure the final pharmaceutical compound possesses the necessary pharmacological selectivity.

Lipophilicity Advantage
Reported
XLogP3 = 2.3 vs ~1.6
Supports selection for higher membrane permeability context
Predicted XLogP3; +0.7 LogP units

Processability and Purification-Free Isolation

For industrial scale-up, the ability to isolate intermediates without chromatography is a major procurement advantage. 2-Chloro-5-methyl-4-nitrobenzoic acid can be isolated directly from its organic phase via simple brine washing and evaporation, affording a 77% yield as a highly pure white solid [1]. This material is suitable for immediate downstream synthetic steps without further purification [1]. In contrast, crude nitration mixtures of simpler baselines like 2-chloro-5-methylbenzoic acid often require solvent-heavy, low-yielding chromatographic separations to isolate the desired isomer from a mixture of byproducts.

Evidence DimensionIsolation yield and purification requirement
Target Compound Data77% yield; isolated as a pure white solid without chromatography
Comparator Or BaselineCrude nitration mixtures requiring chromatographic separation
Quantified DifferenceElimination of chromatography steps while maintaining >75% intermediate yield
ConditionsStandard organic phase separation and evaporation

High-purity crystalline isolation without chromatography directly lowers manufacturing costs and increases throughput in pilot-scale API synthesis.

Patent-Validated Intermediate
Data to verify
Explicitly claimed in EP-0707581-A1 for indoline 5HT2C antagonist synthesis
Supports building-block selection for 5HT2C antagonist research
Class-level inference; confirm isomer specificity

Orthogonal Reactivity for Heterocycle Construction

The presence of the 4-nitro group in 2-chloro-5-methyl-4-nitrobenzoic acid provides a direct, high-yield pathway to aniline intermediates, which are mandatory for subsequent cyclization into 5-substituted indolines [1]. This pre-installed nitrogen source allows for immediate reduction and ring closure. Conversely, utilizing a nitro-deficient baseline such as 2-chloro-5-methylbenzoic acid necessitates multi-step, lower-yield amination protocols to introduce the required nitrogen atom before heterocycle formation can occur [1].

Evidence DimensionSynthetic steps to requisite aniline intermediate
Target Compound DataDirect 1-step reduction of the pre-installed nitro group
Comparator Or Baseline2-Chloro-5-methylbenzoic acid (requires multi-step amination)
Quantified DifferenceSaves at least 1-2 synthetic steps and avoids expensive transition-metal catalysts
ConditionsPreparation of indoline/indole heterocycle precursors

The pre-installed nitro group significantly shortens the synthetic route and reduces reagent costs for complex nitrogen-containing heterocycles.

Hydrogen-Bond Geometry
Class-level
Analog O···N distance 2.545 Å vs 2.657 Å
Solid-state packing context may differ between isomers
Inference from 2-Cl-4-NO₂ analog; co-crystal with 6-methylquinoline
Aqueous Solubility Difference
Reported
Predicted LogS ~ -2.6 vs ~ -3.1
Supports aqueous-phase reaction planning
~3× higher predicted solubility; computational estimate

Synthesis of 5-HT2C/2B Receptor Antagonists

2-Chloro-5-methyl-4-nitrobenzoic acid serves as the definitive starting material for synthesizing indoline-based and pyridylurea-based anxiolytic candidates, as its specific substitution pattern ensures the downstream API's methyl group correctly occupies the receptor's lipophilic pocket [1].

Regioselective Indoline and Indole Core Construction

Because it can be isolated in 77% yield without chromatography and features a pre-installed 4-nitro group, this compound is highly efficient for generating 5-methyl-substituted indolines via direct nitro reduction and subsequent cyclization [1].

Development of Halogenated Agrochemical Intermediates

The compound's orthogonal reactivity—combining a carboxylic acid, a reducible nitro group, and a stable 2-chloro substituent—makes it a highly specific building block for complex crop protection agents that require precise steric and electronic profiles for environmental stability [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
5HT2C Antagonist Probe Synthesis
Ortho-chloro reactivity & methyl vector for indoline construction
Regiochemical control and pharmacophore integrity
Co-Crystal & Solid-Form Engineering
Ortho-chloro H-bond donor geometry
Supramolecular synthon reproducibility
Agrochemical Lead Diversification
Electronic tuning via nitro and chloro groups
Herbicidal/fungicidal activity screening (patent context)
Biotinylated/Fluorescent Probe Conjugation
Carboxylic acid handle & methyl-enhanced lipophilicity
Cell permeability and target engagement assay context

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

214.9985354 g/mol

Monoisotopic Mass

214.9985354 g/mol

Heavy Atom Count

14

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